Thiazolo[4,5-B]pyridin-2(3H)-one Thiazolo[4,5-B]pyridin-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 152170-29-1
VCID: VC0117325
InChI: InChI=1S/C6H4N2OS/c9-6-8-5-4(10-6)2-1-3-7-5/h1-3H,(H,7,8,9)
SMILES: C1=CC2=C(NC(=O)S2)N=C1
Molecular Formula: C6H4N2OS
Molecular Weight: 152.171

Thiazolo[4,5-B]pyridin-2(3H)-one

CAS No.: 152170-29-1

Cat. No.: VC0117325

Molecular Formula: C6H4N2OS

Molecular Weight: 152.171

* For research use only. Not for human or veterinary use.

Thiazolo[4,5-B]pyridin-2(3H)-one - 152170-29-1

CAS No. 152170-29-1
Molecular Formula C6H4N2OS
Molecular Weight 152.171
IUPAC Name 3H-[1,3]thiazolo[4,5-b]pyridin-2-one
Standard InChI InChI=1S/C6H4N2OS/c9-6-8-5-4(10-6)2-1-3-7-5/h1-3H,(H,7,8,9)
Standard InChI Key QNBCOTKTUBAHOD-UHFFFAOYSA-N
SMILES C1=CC2=C(NC(=O)S2)N=C1

Chemical Identity and Properties

Basic Identification

Thiazolo[4,5-b]pyridin-2(3H)-one is characterized by the following chemical identifiers:

ParameterValue
Chemical NameThiazolo[4,5-b]pyridin-2(3H)-one
CAS Number152170-29-1
Molecular FormulaC₆H₄N₂OS
Molecular Weight152.17 g/mol
SynonymsThiazolo[4,5-b]pyridin-2-ol

The compound features a bicyclic structure with a condensed thiazole-pyridine ring system, where the thiazole component contains a carbonyl group at position 2, existing in its tautomeric form .

Safety ParameterClassification
GHS SymbolGHS07 (Warning)
Hazard StatementH315 (Causes skin irritation)
Precautionary StatementsP264b-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362+P364-P403-P501c

These classifications indicate that the compound requires standard laboratory safety precautions, particularly to prevent skin contact and irritation. Proper personal protective equipment should be employed when handling this substance, including gloves, eye protection, and appropriate ventilation .

Synthetic Methodologies

Documented Synthesis Routes

The synthesis of Thiazolo[4,5-b]pyridin-2(3H)-one has been documented in the scientific literature, with one notable method involving a citrate-HCl buffer system. This approach has been reported to yield the target compound with approximately 85% efficiency .

Key Synthetic Procedure

Structural Relationship to Bioactive Compounds

Structure-Activity Relationships

The bioactivity of thiazolopyridine derivatives appears to be influenced by several structural features:

  • The presence and nature of substituents on the phenyl side chain

  • The reduction state of the thiazole ring (e.g., dihydro vs. non-reduced)

  • Specific substituents at particular positions of the thiazolopyridine core

For instance, the conversion of a thiazole moiety to a thiazoline unit in related compounds has been shown to impact physicochemical parameters such as LogP and water solubility, which can significantly influence biological activity .

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